(E)-N-(5-(3-(2-chlorophenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c21-14-5-2-1-4-13(14)7-8-18(25)24-10-9-15-17(12-24)28-20(22-15)23-19(26)16-6-3-11-27-16/h1-2,4-5,7-8,16H,3,6,9-12H2,(H,22,23,26)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEVUJOHDVOWJN-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C=CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)/C=C/C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(5-(3-(2-chlorophenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide is a novel derivative within the class of thiazolopyridine compounds. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article focuses on the biological activity of this specific compound, examining its pharmacological effects and potential therapeutic applications based on available literature.
Structural Characteristics
The compound features a complex structure that includes:
- A tetrahydrofuran ring.
- A thiazolo moiety fused with a pyridine ring.
- A chlorophenyl group contributing to its lipophilicity and potential receptor interactions.
This unique structure is crucial for its biological activity and interactions with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of tetrahydrothiazolo[5,4-c]pyridine exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against various bacterial strains such as Escherichia coli and Bacillus megaterium . The minimum inhibitory concentration (MIC) values for these compounds are critical in assessing their effectiveness.
| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |
|---|---|---|
| 5a | 1000 | 500 |
| 5b | 1000 | 500 |
| 5h | 500 | 1000 |
| 5k | 1000 | 500 |
This table summarizes the MIC values for selected tetrahydrothiazolo derivatives against specific bacterial and fungal strains .
Anticancer Potential
The thiazolopyridine derivatives have also been studied for their anticancer properties. They have shown promise as inhibitors of various cancer-related pathways. For example, some derivatives have been identified as effective inhibitors of the mitotic kinase and phosphatidylinositol 3-kinase pathways, which are crucial in cancer cell proliferation .
Enzyme Inhibition
The compound's structural features suggest potential interactions with key enzymes involved in various biological processes. Notably, thiazolopyridine derivatives have been reported to inhibit:
- Factor Xa , a critical enzyme in the coagulation cascade .
- Carbonic anhydrase , which plays a role in pH regulation and fluid balance in tissues .
Study on Antimicrobial Efficacy
In a recent study evaluating the antimicrobial efficacy of tetrahydrothiazolo derivatives, it was found that certain compounds demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The study utilized standard methods such as agar diffusion and broth dilution to determine MIC values across multiple strains .
Anticancer Activity Assessment
Another investigation focused on the anticancer potential of thiazolopyridine derivatives revealed that these compounds could induce apoptosis in cancer cell lines through modulation of the PI3K/Akt signaling pathway. This suggests that the compound may serve as a lead molecule in developing new anticancer therapies .
Q & A
Q. What are the critical steps in synthesizing (E)-N-(5-(3-(2-chlorophenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide?
The synthesis involves multi-step reactions, including:
- Protection/deprotection strategies : Acid adduct salts (e.g., formula VI-I) are reacted with ethyl ester hydrochloride salts (e.g., formula IX) in the presence of bases like DBU or sodium carbonate to form intermediates .
- Coupling reactions : Deprotected intermediates are coupled with heterocyclic carboxylic acid derivatives (e.g., formula XII) under basic conditions .
- Purification : Column chromatography (e.g., dichloromethane/ethyl acetate gradients) is often used to isolate products .
Q. How can NMR spectroscopy validate the structural integrity of this compound?
- 1H/13C NMR analysis : Peaks corresponding to the 2-chlorophenyl acryloyl group (δ ~7.4–7.6 ppm for aromatic protons) and tetrahydrofuran carboxamide (δ ~2.6–3.2 ppm for cyclic ether protons) confirm regiochemistry .
- Integration ratios : Ensure proton counts match expected substituents (e.g., 6H for tetrahydrothiazolo pyridine methylene groups) .
Q. What analytical techniques are recommended for purity assessment?
- HRMS : Confirm molecular weight (e.g., calculated vs. observed m/z for [M+H]+) .
- HPLC with UV/ELSD detection : Monitor impurities using reverse-phase columns (C18) and acetonitrile/water gradients .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products in the acryloylation step?
- Design of Experiments (DoE) : Use statistical models to test variables (e.g., temperature, base strength, solvent polarity). For example, DBU may enhance coupling efficiency compared to weaker bases like triethylamine .
- In-line monitoring : Flow chemistry systems (e.g., microreactors) enable real-time UV/Vis tracking to identify by-product formation .
Q. How do steric and electronic effects influence the regioselectivity of the thiazolo[5,4-c]pyridine ring formation?
- Computational modeling : Density Functional Theory (DFT) calculations predict electron density distribution at reactive sites (e.g., C-2 vs. C-5 positions) .
- Substituent studies : Compare yields when substituting 2-chlorophenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups .
Q. What strategies resolve contradictions between NMR and X-ray crystallography data for conformational analysis?
- Dynamic NMR : Assess rotational barriers of the acryloyl group to distinguish static vs. dynamic disorder .
- SC-XRD : Single-crystal X-ray diffraction provides definitive bond angles and torsional strain data, clarifying discrepancies .
Q. How can metabolic stability be predicted for this compound in preclinical studies?
- Aldehyde oxidase (AO) selectivity assays : Use human liver S9 fractions to identify oxidation-prone sites (e.g., tetrahydrofuran ring) .
- In silico tools : Tools like ACD/Labs Percepta predict logP, solubility, and metabolic hotspots (e.g., esterase cleavage sites) .
Q. What methods validate target engagement in kinase inhibition assays?
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (KD) to recombinant kinases (e.g., JAK2 or BTK).
- Cellular thermal shift assays (CETSA) : Confirm target stabilization in cell lysates after compound treatment .
Methodological Considerations
Q. How to design a SAR study for the tetrahydrothiazolo[5,4-c]pyridine core?
Q. What purification challenges arise during scale-up, and how are they addressed?
- Chromatography limitations : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large batches .
- Continuous flow extraction : Improve yield and reduce solvent waste using liquid-liquid membrane separators .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
